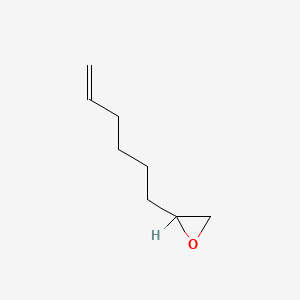

1,2-Epoxy-7-octene

Description

Significance of Epoxide and Alkene Functionalities in Chemical Building Blocks

The utility of a chemical building block is defined by the reactive handles it possesses. In this regard, molecules that contain both an epoxide and an alkene group are exceptionally powerful intermediates in organic synthesis. The epoxide, a three-membered cyclic ether, is characterized by significant ring strain, making it susceptible to ring-opening reactions with a wide array of nucleophiles, acids, and bases. britannica.com This reactivity allows for the stereocontrolled introduction of diverse functional groups, such as diols, amino alcohols, and ethers, which are cornerstones of many complex molecules, including pharmaceuticals and natural products. numberanalytics.com

The alkene functionality, a carbon-carbon double bond, offers a complementary set of synthetic transformations. It can participate in various addition reactions, metathesis, and, crucially, polymerization processes. rsc.org The presence of both an epoxide and an alkene within a single molecule, as seen in 1,2-Epoxy-7-octene, creates a bifunctional synthon. This dual reactivity allows chemists to perform sequential and selective modifications. For instance, the epoxide can be opened to introduce a specific functional group, while the distant alkene remains available for subsequent polymerization or other transformations, enabling the synthesis of complex functional polymers and materials.

Historical Context and Evolution of Research on Unsaturated Epoxides

The study of epoxides dates back to the late 19th century, with early synthesis methods including the treatment of alkenes with peroxyacids, a method still in common use. britannica.com The industrial production of epoxides often relied on the chlorohydrin process, which involves reacting an alkene with chlorine in the presence of water, followed by treatment with a base. britannica.com However, these early methods often lacked the selectivity required for complex molecules, particularly for the mono-epoxidation of dienes to produce unsaturated epoxides.

The challenge in synthesizing unsaturated epoxides lies in selectively oxidizing one double bond while leaving the other intact. The evolution of catalysis has been pivotal in overcoming this hurdle. A significant leap forward came with the development of catalytic, enantioselective epoxidation methods. The Sharpless epoxidation, for example, provided a way to selectively epoxidize allylic alcohols, while the Jacobsen-Katsuki epoxidation allowed for the asymmetric epoxidation of unfunctionalized cis-alkenes. For conjugated dienes, achieving regioselectivity—epoxidizing one olefin over the other—was a major focus. Research into catalysts, such as those based on molybdenum, manganese, and titanium, has led to highly selective systems capable of producing olefinic epoxides like this compound with high yield and selectivity. rsc.org More recently, there has been a significant push towards greener and more sustainable methods, utilizing oxidants like hydrogen peroxide and developing recyclable catalysts to minimize environmental impact.

Contemporary Relevance of this compound in Synthetic Strategies

This compound serves as a valuable intermediate and monomer in modern synthetic chemistry, particularly in the field of polymer science. Its bifunctional nature is exploited to create polymers with tailored properties and functionalities.

One prominent application is in the synthesis of functionalized polyethers. For example, this compound can be copolymerized with other epoxides, such as butylene oxide, through anionic ring-opening polymerization. In the resulting polymer, the this compound units introduce pendant vinyl groups along the polymer backbone. These vinyl groups act as handles for post-polymerization modification. They can be selectively converted into other functional groups, such as primary alcohols, through reactions like hydroboration-oxidation. This strategy allows for the creation of backbone-functionalized polymers with controlled architectures, which are useful in developing supramolecular structures and advanced materials.

Furthermore, this compound is a key reactant in the synthesis of spiro-orthoesters. In a reaction catalyzed by a cationic indium complex, this compound reacts with ε-caprolactone to form a corresponding spiro-orthoester. These resulting spiro-orthoesters can then undergo further polymerization to produce poly(ether ester)s, demonstrating another pathway through which this compound contributes to the development of novel polymeric materials. The compound is also used to synthesize epoxy-based silicone prepolymers, which are precursors for UV-curable coatings.

Chemical Compound Information

The table below lists the chemical compounds mentioned in this article.

| Compound Name | Synonyms | Molecular Formula |

| This compound | 1,7-Octadiene (B165261) monoepoxide; 2-(Hex-5-en-1-yl)oxirane | C₈H₁₄O |

| Butylene Oxide | 1,2-Epoxybutane (B156178) | C₄H₈O |

| ε-Caprolactone | C₆H₁₀O₂ | |

| Poly(ether ester) | Varies | |

| Poly(1,2-butylene oxide) | PBO | (C₄H₈O)n |

Research Findings on this compound Synthesis

The synthesis of this compound from 1,7-octadiene has been optimized using various catalytic systems. The data below summarizes findings from a study using a polymer-supported Mo(VI) complex with tert-butyl hydroperoxide (TBHP) as the oxidant.

| Reaction Parameter | Conditions | Observed Effect on Yield | Optimal Value/Range |

|---|---|---|---|

| Feed Molar Ratio (Alkene:TBHP) | Varied from 2.5:1 to 10:1 | Yield increased up to a ratio of ~7.9:1, then decreased. | 7.97:1 |

| Catalyst Loading (mol% Mo) | Varied from 0.15% to 0.6% | Yield increased with catalyst loading up to a certain point before plateauing. | 0.417 mol% |

| Reaction Temperature | - | Temperature is a significant factor affecting reaction rate and selectivity. | 347 K |

| Reaction Time | - | Longer reaction times generally led to higher conversion up to an optimal point. | 218 min |

Structure

3D Structure

Propriétés

IUPAC Name |

2-hex-5-enyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-8-7-9-8/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTHULMXFLCNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941376 | |

| Record name | 2-(Hex-5-en-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19600-63-6 | |

| Record name | 2-(5-Hexen-1-yl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19600-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 5-hexenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019600636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hex-5-en-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-epoxyoctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Epoxy 7 Octene

Chemo-selective Epoxidation Approaches to 1,2-Epoxy-7-octene

The primary challenge in synthesizing this compound from 1,7-octadiene (B165261) lies in selectively oxidizing the more reactive terminal double bond while leaving the internal double bond intact. Various catalytic strategies have been developed to achieve this selectivity.

Heterogeneous Catalysis for Terminal Alkene Epoxidation

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling, making them attractive for industrial applications.

A noteworthy advancement in this area is the use of a polybenzimidazole-supported molybdenum(VI) complex (PBI.Mo) as a heterogeneous catalyst. This catalyst has demonstrated effectiveness in the epoxidation of 1,7-octadiene. The PBI support provides high thermal and oxidative stability, which is superior to conventional polymer supports like polystyrene. The catalyst is prepared by a ligand exchange procedure using porous PBI beads and molybdenyl acetylacetonate. Characterization of the PBI.Mo catalyst involves techniques such as Fourier transform infrared (FTIR) analysis, scanning electron microscope (SEM), and Brunauer–Emmett–Teller (BET) surface area analysis.

The catalytic performance of the PBI.Mo complex has been systematically studied by varying reaction parameters such as temperature, catalyst loading, and the molar ratio of the alkene to the oxidant. In batch reactor experiments, the yield of this compound was optimized using response surface methodology (RSM), achieving a maximum yield of 66.22%.

In conjunction with the PBI.Mo catalyst, tert-Butyl Hydroperoxide (TBHP) is commonly employed as the oxidizing agent. TBHP is considered a greener and safer alternative to traditional oxidants like stoichiometric peracids, which generate corrosive by-products. The use of TBHP in this catalytic system is a key feature of the environmentally benign Halcon process for alkene epoxidation. The reaction involves the transfer of an oxygen atom from TBHP to the terminal double bond of 1,7-octadiene, catalyzed by the molybdenum center.

| Parameter | Range Studied | Optimal Condition for 1,7-octadiene | Reference |

| Reaction Temperature | 333 K–353 K | Not explicitly stated | |

| Feed Molar Ratio (alkene:TBHP) | 2.5:1–10:1 | Not explicitly stated | |

| Catalyst Loading (mol% Mo) | 0.15–0.6 | Not explicitly stated | |

| Maximum Yield | - | 66.22% |

While the PBI.Mo/TBHP system is effective, research into other catalytic systems continues. Titanium-containing heterogeneous catalysts, such as Ti-MCM-41, have been investigated for epoxidation reactions, although their application to 1,7-octadiene specifically is less detailed in the provided context. csic.es These catalysts also typically utilize TBHP or hydrogen peroxide as the oxidant. csic.es Furthermore, biocatalytic approaches using microorganisms like Pseudomonas oleovorans have been shown to convert 1,7-octadiene to (R)-(+)-7,8-epoxy-1-octene. researchgate.net This enzymatic epoxidation offers high stereoselectivity.

Utilization of tert-Butyl Hydroperoxide (TBHP) as an Oxidant

Peracid-Mediated Epoxidation Protocols

The in situ formation of peracids provides another route for the epoxidation of alkenes.

A common method for in situ peracid formation involves the reaction of formic acid with hydrogen peroxide to generate performic acid. This system can be used for the epoxidation of various unsaturated compounds. Formic acid is often preferred over other carboxylic acids as it can be more reactive and may not require an additional catalyst for peracid formation. The epoxidation process involves the transfer of an oxygen atom from the performic acid to the double bond. However, controlling the reaction conditions is crucial, as higher concentrations of formic acid can lead to the undesirable opening of the newly formed epoxide ring. The reaction temperature also plays a significant role, with lower temperatures generally favoring a higher rate of epoxidation.

| Reagent | Role | Reference |

| Formic Acid | Oxygen carrier, reacts with H₂O₂ to form performic acid | |

| Hydrogen Peroxide | Oxygen donor | |

| Performic Acid | Active epoxidizing agent |

Mechanistic Considerations in Peroxyacid Epoxidations

The epoxidation of alkenes using peroxyacids, known as the Prilezhaev reaction, is a cornerstone of organic synthesis. This reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxyacid transfers an oxygen atom to the double bond in a single, fluid step.

The currently accepted mechanism involves a complex, single-step flow of 14 electrons, though it can be simplified to a 10-electron process for easier understanding. In this mechanism, the alkene's π-bond attacks the electrophilic oxygen of the peroxyacid. Concurrently, the lone pair of electrons on this oxygen atom attacks one of the carbons of the double bond, initiating the formation of the three-membered epoxide ring. The process is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. This syn addition, where both C-O bonds form on the same face of the double bond, occurs without the formation of any intermediates.

The rate of this reaction is influenced by the electronic properties of both the alkene and the peroxyacid. Electron-donating substituents on the alkene increase the nucleophilicity of the double bond, accelerating the reaction. Conversely, electron-withdrawing groups on the peroxyacid enhance its electrophilicity and also increase the reaction rate. The most commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (mCPBA) due to its commercial availability and stability.

Biocatalytic Synthesis Pathways of this compound

Biocatalysis offers a green and often highly selective alternative to traditional chemical synthesis. The use of microorganisms and their enzymes for the epoxidation of alkenes has been an area of active research.

The bacterium Pseudomonas oleovorans has been identified as a capable biocatalyst for the epoxidation of terminal alkenes. This microorganism contains a monooxygenase enzyme system that can convert 1,7-octadiene into (R)-(+)-7,8-epoxy-1-octene with a high degree of stereoselectivity. The enzyme responsible for this transformation is an alkane hydroxylase.

The bioconversion process involves the cultivation of P. oleovorans in a suitable fermentation medium. The substrate, 1,7-octadiene, is introduced into the culture, where the microbial cells facilitate the epoxidation reaction. Studies have shown that the presence of an organic solvent, such as cyclohexane, in the fermentation medium can significantly enhance the conversion of 1,7-octadiene to its epoxide. This is attributed to the extraction of the product into the organic phase, which reduces product inhibition on the microbial cells.

The efficient production of this compound via biocatalysis necessitates careful bioreactor design and optimization. Two-liquid-phase bioreactors are often employed for such transformations, where an aqueous phase contains the microbial cells and an organic phase serves as a reservoir for the substrate and product. This configuration helps to overcome the low aqueous solubility of the substrate and the potential toxicity of the epoxide product to the microorganisms.

Membrane bioreactors represent a further advancement in this area. In this setup, a dense silicone rubber membrane separates the organic phase (containing the substrate) from the aqueous phase (containing the biocatalyst). The substrate diffuses across the membrane into the aqueous phase for bioconversion, and the product diffuses back into the organic phase. This design prevents the formation of emulsions and allows for continuous product removal, leading to higher volumetric productivities. For the epoxidation of 1,7-octadiene by P. oleovorans, a continuous-flow bioreactor with an external membrane module has been shown to be a stable and efficient system.

A key advantage of biocatalytic epoxidation is the potential for high stereoselectivity, yielding enantiomerically pure or enriched epoxides. These chiral building blocks are of great interest in the synthesis of pharmaceuticals and other bioactive molecules.

Microbial systems, such as Pseudomonas oleovorans, have demonstrated the ability to produce optically active epoxides. The monooxygenase enzymes within these organisms often exhibit a high degree of selectivity for one enantiomer. For example, the epoxidation of 1,7-octadiene by P. oleovorans yields (R)-(+)-7,8-epoxy-1-octene. This stereoselectivity is a result of the specific three-dimensional structure of the enzyme's active site, which preferentially binds and orients the substrate for attack on one face of the double bond. Other microbial systems, such as those containing cytochrome P-450 monooxygenases, are also known to catalyze stereoselective epoxidation reactions.

Bioreactor Design and Optimization for Enhanced Production

Optimization of Reaction Parameters in this compound Synthesis

To maximize the yield and efficiency of this compound synthesis, it is crucial to optimize the various reaction parameters. Statistical experimental design methodologies are powerful tools for achieving this.

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables. A common approach within RSM is the Box-Behnken Design (BBD), which is used to study the effects of multiple factors on a response and to identify the optimal conditions.

In the context of this compound synthesis, RSM has been successfully employed to optimize the reaction conditions for the epoxidation of 1,7-octadiene. Key parameters that are typically investigated include reaction temperature, the molar ratio of the alkene to the oxidizing agent (e.g., tert-butyl hydroperoxide), catalyst loading, and reaction time.

A quadratic regression model is often developed to establish an empirical relationship between the independent variables and the response, which is the yield of this compound. Through statistical analysis, such as analysis of variance (ANOVA), the significance of each parameter and their interactions can be determined. This allows for the identification of the optimal set of conditions to achieve the maximum possible yield. For instance, in a study using a polymer-supported Mo(VI) catalyst, the optimal conditions for maximizing the yield of this compound were determined to be a reaction temperature of 347 K, a feed molar ratio of 1,7-octadiene to TBHP of 7.97:1, a catalyst loading of 0.417 mol%, and a reaction time of 218 minutes, which resulted in a predicted maximum yield of 66.22%. mdpi.com

Table 1: Investigated Parameters and Their Levels in a Box-Behnken Design for the Optimization of this compound Synthesis

| Variable | Code | Level -1 | Level 0 | Level +1 |

| Molar Ratio (1,7-octadiene:TBHP) | A | 1:1 | 5.5:1 | 10:1 |

| Temperature (K) | B | 333 | 343 | 353 |

| Catalyst Loading (mol%) | C | 0.15 | 0.375 | 0.6 |

| Reaction Time (min) | D | 60 | 165 | 270 |

This table is a representative example based on data from optimization studies.

Box-Behnken Design (BBD) in Experimental Design

To systematically investigate and optimize the synthesis of this compound, researchers utilize Response Surface Methodology (RSM), with the Box-Behnken Design (BBD) being a particularly effective approach. BBD is a statistical tool that allows for the examination of the effects of multiple process variables and their interactions on the reaction outcome. This methodology is advantageous as it reduces the number of required experimental runs compared to a full factorial design, making it a more efficient and cost-effective strategy for optimization.

In the context of this compound synthesis from 1,7-octadiene, the BBD is typically used to model the relationship between four key independent variables and the resulting epoxide yield. These variables are:

A: Substrate Feed Ratio (alkene to oxidant)

B: Reaction Temperature

C: Catalyst Loading

D: Reaction Time

Each of these variables is studied at three levels, typically coded as -1, 0, and +1, to explore the design space. The experimental data obtained from the BBD is then used to develop a quadratic regression model. This mathematical model provides an empirical relationship between the reaction variables and the response (yield of this compound). Statistical validation techniques, such as Analysis of Variance (ANOVA) at a 95% confidence level, are applied to determine the adequacy and significance of the predicted model. researchgate.net

Through this approach, a numerical optimization can be performed to identify the ideal conditions that lead to the maximum possible yield of this compound. For instance, one study determined the optimal conditions for achieving the maximum yield of this compound to be a molar feed ratio of alkene to tert-butyl hydroperoxide (TBHP) of 7.97:1, a reaction temperature of 347 K, a reaction time of 218 minutes, and a catalyst loading of 0.417 mol%. These optimized conditions were experimentally validated, confirming the accuracy of the BBD model's predictions.

Influence of Substrate Feed Ratio, Temperature, Catalyst Loading, and Reaction Time on Conversion and Selectivity

The conversion of 1,7-octadiene and the selectivity towards this compound are significantly influenced by several key reaction parameters. The optimization of these parameters is crucial for maximizing the yield of the desired product.

Substrate Feed Ratio:

The molar ratio of the alkene (1,7-octadiene) to the oxidizing agent, such as tert-butyl hydroperoxide (TBHP), plays a critical role. Research has shown that increasing the feed molar ratio of the alkene to TBHP can enhance the rate of epoxide formation. For the epoxidation of 1,7-octadiene, the yield of this compound was observed to increase as the feed molar ratio was raised from 2.5:1 to 7.6:1. However, an excessively high ratio can be detrimental. For example, increasing the feed molar ratio of 1,7-octadiene to TBHP beyond 8.5:1 at a reaction time of 218 minutes led to a slight decrease in the epoxide yield. Numerical optimization has identified an optimal feed molar ratio of 7.97:1 for maximizing the yield of this compound.

Temperature:

Reaction temperature has a profound effect on the epoxidation process. An increase in temperature from 333 K to 343 K resulted in a consistent rise in the yield of this compound from 43.06% to 52.29%. This indicates a directly proportional relationship between temperature and epoxide yield within this range. However, temperatures exceeding a certain point, specifically above 353 K, led to a progressive decline in the yield. The optimal reaction temperature for achieving the maximum yield of this compound has been determined to be 347 K.

Catalyst Loading:

The amount of catalyst used is another significant factor. Studies have demonstrated that the yield of this compound increases with higher catalyst loading, up to a certain point. For instance, the yield increased from 46.58% to a maximum of 52.87% when the catalyst loading was increased to 0.45 mol% Mo. The optimized catalyst loading for this reaction was found to be 0.417 mol%.

Reaction Time:

The duration of the reaction also impacts the final yield of the epoxide. The yield of this compound was observed to increase gradually with an increase in reaction time, reaching a peak at 218 minutes. Extending the reaction time beyond this optimal point resulted in a decrease in the epoxide production.

The interplay of these factors is complex, and their optimization is key to achieving high yields of this compound. The following tables summarize the optimized conditions and the effect of varying individual parameters on the reaction yield.

Interactive Data Tables

Table 1: Optimized Reaction Conditions for Maximum this compound Yield

| Parameter | Optimized Value |

| Substrate Feed Ratio (alkene:TBHP) | 7.97:1 |

| Temperature (K) | 347 |

| Catalyst Loading (mol%) | 0.417 |

| Reaction Time (min) | 218 |

| Maximum Predicted Yield (%) | 66.22 |

| Experimental Validated Yield (%) | 64.97 |

This data is based on studies utilizing a polybenzimidazole-supported Mo(VI) catalyst.

Table 2: Effect of Individual Parameter Variation on this compound Yield

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |

| Temperature | 333 K | 43.06 | 343 K | 52.29 |

| Catalyst Loading | - | - | 0.45 mol% | 52.87 |

| Reaction Time | 12 min (at 0.4 mol% catalyst) | 40 | 88 min (at 0.4 mol% catalyst) | 56 |

| Feed Molar Ratio | 2.5:1 | 43.38 | 7.6:1 | 53 |

This data illustrates the general trends observed when varying one parameter while others are kept constant.

Reactivity and Reaction Mechanisms of 1,2 Epoxy 7 Octene

Epoxide Ring-Opening Reactions

The significant strain of the three-membered oxirane ring, coupled with the polarized carbon-oxygen bonds, makes the epoxide group in 1,2-Epoxy-7-octene susceptible to ring-opening reactions. These reactions can be initiated by either nucleophiles or acids and are pivotal for introducing a variety of functionalities into the molecule.

Nucleophilic Ring-Opening Pathways

Under basic or nucleophilic conditions, the ring-opening of this compound proceeds via an S(_N)2 mechanism. libretexts.org In this pathway, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. Due to the principles of S(_N)2 reactions, the attack typically occurs at the less sterically hindered carbon atom. For this compound, this is the terminal C1 carbon. This regioselectivity is a common feature in the base-catalyzed ring-opening of unsymmetrical epoxides.

The reaction is initiated by the direct attack of the nucleophile on the epoxide carbon. This attack forces the opening of the ring, resulting in the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by a solvent or a weak acid, yields the final product. A wide array of nucleophiles, including hydroxides, alkoxides, amines, and Grignard reagents, can be employed in these reactions, each leading to a different class of difunctionalized products. libretexts.org For example, reaction with hydroxide (B78521) ions leads to the formation of a diol, while reaction with an alkoxide yields an ether alcohol.

A notable example is the anionic ring-opening polymerization of this compound, which can be initiated by strong bases like potassium tert-butoxide. This process involves the sequential nucleophilic attack of the growing polymer chain's alkoxide end onto new monomer units.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst, the ring-opening of this compound follows a different mechanism. The first step involves the protonation of the epoxide oxygen by the acid, which creates a much better leaving group (a hydroxyl group) and activates the epoxide ring towards nucleophilic attack. libretexts.org

The subsequent nucleophilic attack can exhibit characteristics of both S(_N)1 and S(_N)2 pathways. The precise nature of the transition state depends on the substitution pattern of the epoxide. For a terminal epoxide like this compound, where one carbon is primary (C1) and the other is secondary (C2), the reaction pathway is nuanced. While the S(_N)2-like backside attack at the less substituted carbon is a significant pathway, there can also be considerable S(_N)1 character, with the development of a partial positive charge on the more substituted carbon (C2). This carbocationic character at the secondary carbon can influence the regioselectivity of the reaction.

Under acidic conditions, even weak nucleophiles like water or alcohols can readily open the protonated epoxide ring. libretexts.org For instance, the acid-catalyzed hydrolysis of this compound yields octane-1,2-diol. The reaction with an alcohol in an acidic medium will result in the corresponding alkoxy alcohol. The mechanism involves the nucleophile attacking the protonated epoxide, followed by deprotonation to regenerate the acid catalyst and yield the final product. libretexts.org

Regioselectivity and Stereoselectivity in Epoxide Transformations

The regioselectivity of the ring-opening of this compound is highly dependent on the reaction conditions. In base-catalyzed reactions, which proceed via an S(_N)2 mechanism, the nucleophile preferentially attacks the less sterically hindered primary carbon (C1). This leads to the formation of a single major regioisomer.

Conversely, under acidic conditions, the regioselectivity is less straightforward. The transition state has both S(_N)1 and S(_N)2 character. The attack can occur at either the primary (C1) or the secondary (C2) carbon of the epoxide. The distribution of products depends on the balance between steric hindrance (favoring attack at C1) and the stability of the partial carbocation (favoring attack at C2). Often, a mixture of regioisomers is obtained, though one may predominate.

From a stereochemical perspective, the ring-opening of epoxides is generally a stereospecific process. Both acid- and base-catalyzed ring-openings typically proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile. This is a hallmark of the S(_N)2 reaction mechanism. When a cyclic epoxide is opened, this results in a trans-relationship between the two newly introduced functional groups. For an acyclic epoxide like this compound, if the starting material is chiral, the ring-opening will lead to a specific stereoisomer of the product. The use of chiral catalysts can achieve high enantioselectivity in the ring-opening of racemic epoxides, a process known as asymmetric ring-opening. mdpi.com

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in this compound provides a second site for chemical modification, allowing for reactions typical of alkenes.

Radical Addition Reactions

The terminal alkene of this compound is susceptible to radical addition reactions. These reactions are typically initiated by a radical species, which can be generated from a radical initiator like a peroxide. The initiator abstracts a hydrogen atom from a molecule such as HBr to form a bromine radical.

The bromine radical then adds to the less substituted carbon of the double bond (C7), which is the terminal carbon of the alkene. This addition is regioselective and leads to the formation of the more stable secondary carbon radical at C6. This intermediate radical can then abstract a hydrogen atom from another molecule of HBr to form the anti-Markovnikov addition product and a new bromine radical, which continues the chain reaction. Radical reactions provide a powerful method for functionalizing the alkene terminus of this compound, potentially leading to the synthesis of more complex molecules.

Olefin Metathesis Reactions

The terminal alkene of this compound can participate in olefin metathesis reactions, a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, such as those containing ruthenium or molybdenum. These reactions involve the redistribution of alkene fragments through the cleavage and reformation of double bonds.

This compound can undergo cross-metathesis with other olefins. beilstein-journals.org This reaction allows for the coupling of the octene chain with another molecule containing a double bond, leading to the formation of a new, longer-chain alkene with the epoxide group intact. The reaction can be driven to completion by using an excess of one of the olefin partners or by the removal of a volatile byproduct like ethylene.

Furthermore, this compound can be used in ring-opening metathesis polymerization (ROMP). While this compound itself does not have a strained ring that would drive ROMP, it can be copolymerized with cyclic olefins. In such a reaction, the cyclic olefin undergoes ring-opening and polymerization, and the this compound units can be incorporated into the growing polymer chain via their terminal double bonds.

Selective Functionalization of the Vinyl Group (e.g., Hydroxylation, Oxidation to Carbonyls)

The bifunctional nature of this compound, possessing both an epoxide and a terminal vinyl group, allows for the selective chemical modification of the vinyl moiety while preserving the oxirane ring. This targeted functionalization is crucial for synthesizing more complex molecules where the epoxide can be used in subsequent reaction steps.

Hydroxylation: The vinyl group can be selectively converted into a primary alcohol through hydroboration-oxidation. This two-step process involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation. For instance, the use of borane-tetrahydrofuran (B86392) complex (BH₃-THF) or 9-borabicyclononane (B1260311) (9-BBN) allows for the quantitative hydroxylation of terminal vinyl groups. researchgate.net This transformation converts the terminal alkene into a 1,2-diol precursor, significantly altering the molecule's polarity and solubility. researchgate.net In the context of polymers containing pendant vinyl groups similar to the structure of this compound, this reaction has been shown to proceed in high yield, transforming the hydrophobic polymer into one that is soluble in polar solvents like methanol (B129727) and almost fully soluble in water. researchgate.net

Oxidation to Carbonyls: The terminal double bond of this compound can be cleaved oxidatively to form a carbonyl compound, specifically an aldehyde. A standard method for this transformation is ozonolysis. This reaction involves treating the alkene with ozone (O₃) at low temperatures, which cleaves the double bond to form an ozonide intermediate. Subsequent work-up with a reducing agent, such as zinc metal in acetic acid, yields the corresponding carbonyl compounds. In the case of this compound, this would result in the cleavage of the C═C bond, yielding an aldehyde while leaving the main carbon chain and the epoxide ring intact, provided the reaction conditions are controlled to prevent reaction with the epoxide. Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also cleave the double bond, typically yielding a carboxylic acid if a hydrogen is present on the double bond carbon.

Table 1: Selective Functionalization of the Vinyl Group in this compound

| Reaction Type | Reagents | Intermediate/Product Functional Group | Key Findings |

|---|---|---|---|

| Hydroxylation | 1. Borane-THF or 9-BBN 2. H₂O₂, NaOH | Primary Alcohol (-CH₂OH) | Allows for quantitative conversion of the vinyl group to a hydroxyl group, increasing polarity. researchgate.net |

| Oxidative Cleavage (Ozonolysis) | 1. O₃ 2. Zn, CH₃COOH or (CH₃)₂S | Aldehyde (-CHO) | Cleaves the C=C bond to form an aldehyde, shortening the carbon chain by one carbon. |

| Oxidative Cleavage (Permanganate) | KMnO₄ (neutral or acidic) | Carboxylic Acid (-COOH) | Cleaves the double bond to directly form a carboxylic acid. |

Chemoselective Transformations of this compound

Chemoselectivity is paramount when dealing with polyfunctional molecules like this compound. The ability to selectively transform one functional group in the presence of the other is key to its utility in multi-step organic synthesis.

The distinct chemical properties of the epoxide and the alkene functionalities in this compound enable their selective manipulation.

Reactions at the Alkene: The vinyl group can undergo reactions typical of alkenes without affecting the epoxide. As discussed, hydroboration-oxidation can selectively form an alcohol from the alkene. Another key reaction is epoxidation. While it seems counterintuitive to epoxidize a molecule that already contains an epoxide, this is a common strategy starting from a diene. For example, 1,7-octadiene (B165261) can be selectively epoxidized at one of the double bonds to synthesize this compound itself. This is often achieved using enzymatic or catalytic systems, such as those involving Pseudomonas oleovorans or molybdenum-based catalysts, which can differentiate between the two identical double bonds of the starting diene. The reactivity difference in poly-alkene systems often relates to steric hindrance or electronic effects.

Reactions at the Epoxide: The epoxide ring is susceptible to ring-opening reactions under both acidic and basic conditions, a reactivity profile that is distinct from the vinyl group. libretexts.org Acid-catalyzed hydrolysis, for instance, will open the epoxide to form a 1,2-diol, a reaction that the alkene moiety does not undergo. libretexts.org Similarly, nucleophiles can attack one of the epoxide carbons, leading to ring-opening. This reaction is the basis for its use in polymerization, where the anionic ring-opening of the epoxide occurs, leaving the vinyl group pendant on the resulting polymer chain. These pendant vinyl groups can then be functionalized in a subsequent step. The choice of catalyst and reaction conditions determines whether the reaction proceeds via an Sₙ2 or Sₙ2' mechanism in vinyl epoxides, controlling the regioselectivity of the nucleophilic attack.

Table 2: Differentiation between Epoxide and Alkene Reactivity

| Target Group | Reaction Type | Conditions/Reagents | Outcome |

|---|---|---|---|

| Vinyl | Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Selective formation of a primary alcohol, epoxide ring remains intact. |

| Epoxide | Acid-Catalyzed Hydrolysis | H₃O⁺ | Ring-opening to form a 1,2-diol, vinyl group remains intact. libretexts.org |

| Epoxide | Anionic Polymerization | Potassium tert-butanolate | Ring-opening polymerization occurs at the epoxide, leaving the vinyl group as a side chain. |

| Vinyl | Catalytic Epoxidation | Mo(VI) catalyst, TBHP (starting from 1,7-octadiene) | Selective epoxidation of one double bond to form this compound. |

The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. acs.org These processes offer significant advantages in terms of efficiency and atom economy.

A cascade can be initiated by the ring-opening of the epoxide. For example, acid-catalyzed opening of the epoxide generates a hydroxyl group. This newly formed nucleophile can then participate in an intramolecular reaction with a modified form of the vinyl group. If the vinyl group were first converted to an electrophilic center, the hydroxyl could attack it to form a cyclic ether.

Conversely, a reaction could be initiated at the vinyl terminus. For instance, a tandem hydroformylation-hydrogenation sequence could convert the vinyl group into a primary alcohol, which could then trigger an intramolecular ring-opening of the nearby epoxide to form a substituted tetrahydrofuran. Tandem sequences involving epoxidation of an alkene followed by in-situ ring-opening by a nucleophile are a well-established strategy in organic synthesis. This concept can be applied intramolecularly to this compound, where a reaction at one end of the molecule initiates a sequence of events that culminates in a reaction at the other end, often leading to the formation of complex cyclic structures.

This compound is widely recognized as a valuable intermediate in organic chemical synthesis. Its value stems from the presence of two distinct and selectively addressable functional groups, allowing it to serve as a versatile building block for more complex molecular architectures.

One significant application is in polymer chemistry. It can be used as a comonomer in anionic ring-opening polymerizations. For example, copolymerization with butylene oxide results in a poly(1,2-butylene oxide) backbone with pendant vinyl groups. These vinyl groups on the polymer can then be subjected to further chemical transformations, such as oxidation to hydroxyl groups, which in turn can be converted to amino groups or other functionalities. This allows for the synthesis of functionalized polymers with tailored properties for applications in materials science.

Beyond polymer synthesis, the ability to perform selective chemistry at either the epoxide or the alkene allows for the stepwise construction of complex target molecules. The epoxide can be opened to install a 1,2-diol, while the alkene can be transformed into a variety of other functional groups (alcohols, aldehydes, carboxylic acids) or used in C-C bond-forming reactions like olefin metathesis. This strategic utility makes this compound a key starting material for creating linear molecules with differentiated functionalities at both ends or for synthesizing heterocyclic compounds through intramolecular cyclization reactions.

Mentioned Chemical Compounds

Polymerization Chemistry of 1,2 Epoxy 7 Octene

Homopolymerization Mechanisms of 1,2-Epoxy-7-octene

The homopolymerization of this compound can proceed by targeting either its epoxide or its alkene functional group, leading to polymers with fundamentally different backbone structures.

Ring-Opening Polymerization (ROP) via the Epoxide Moiety

The significant ring strain of the oxirane ring, approximately 110–115 kJ/mol, is the primary driving force for the ring-opening polymerization (ROP) of this compound. This process selectively polymerizes the epoxide groups, leaving the pendant vinyl groups intact along the resulting polyether backbone. These vinyl groups are then available for subsequent post-polymerization modification. ROP can be initiated through either cationic or anionic mechanisms.

Cationic Ring-Opening Polymerization : This can be initiated by strong protic acids or Lewis acids. For instance, cationic indium complexes have been shown to catalyze the polymerization of epoxides. The mechanism involves the protonation or coordination of the epoxide oxygen to the cationic initiator, which activates the ring towards nucleophilic attack by another monomer molecule. This process continues, propagating the polyether chain.

Anionic Ring-Opening Polymerization : This method employs nucleophilic initiators, such as alkali metal alkoxides. For example, potassium tert-butanolate can be used to initiate the polymerization. The reaction proceeds via the nucleophilic attack of the alkoxide on a carbon atom of the epoxide ring, leading to ring-opening and the formation of a new, propagating alkoxide species. This "living" nature of anionic ROP allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Addition Polymerization via the Alkene Moiety

Direct homopolymerization of this compound exclusively through its terminal alkene moiety is generally not a feasible or reported pathway. The terminal double bond is a non-activated olefin, which is known to be challenging to homopolymerize via conventional free-radical polymerization. Such monomers typically exhibit very low reactivity in radical polymerization, often leading to inhibition or the formation of only low molecular weight oligomers. The primary utility of the vinyl group in this compound is not for homopolymerization but for its participation in copolymerization reactions or as a site for post-polymerization modification, such as thiol-ene reactions or oxidation.

Copolymerization Strategies Involving this compound

The bifunctional nature of this compound makes it an excellent candidate for various copolymerization strategies, enabling the synthesis of advanced polymer architectures like random, block, and graft copolymers.

Anionic Ring-Opening Copolymerization (e.g., with 1,2-Butylene Oxide)

This compound (EOc) can be effectively copolymerized with other epoxides via anionic ring-opening polymerization. A well-documented example is its random copolymerization with 1,2-butylene oxide (BO). This reaction is typically initiated with potassium tert-butanolate, yielding a poly(1,2-butylene oxide) backbone randomly functionalized with pendant vinyl groups from the EOc units. For a random distribution of monomers, it is crucial that the reactivity ratios of the comonomers are similar. The resulting vinyl-functionalized copolymers serve as versatile platforms for further modification, such as oxidation of the double bonds to create hydroxyl groups, which can then be used for grafting other polymer chains.

| Sample Name | Monomer Feed (mol% EOc) | Initiator | Mn (g/mol) | Mw (g/mol) | Dispersity (Mw/Mn) | Vinyl Groups per Chain |

|---|---|---|---|---|---|---|

| P(BO/EOc)38k-OH | 20% | Potassium tert-butanolate | 32,000 | 38,000 | 1.19 | 8.3 |

Controlled Radical Copolymerization with Vinyl Monomers

While direct homopolymerization of the alkene in this compound is unfavorable, its copolymerization with more reactive "activated" vinyl monomers under controlled radical polymerization (CRP) conditions is a potential route to new materials. Techniques like Cobalt-Mediated Radical Polymerization (CMRP) have been successfully used for the controlled copolymerization of other non-activated olefins (like 1-octene) with vinyl acetate.

Although specific literature on the direct CRP of this compound with vinyl monomers is scarce, the principles suggest it may be possible. However, challenges exist. The epoxide group's reactivity could interfere with the metallic catalysts used in many CRP methods like Atom Transfer Radical Polymerization (ATRP). For techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the reaction conditions would need to be mild enough to preserve the integrity of the epoxide ring. Therefore, successful copolymerization via the alkene would likely require careful selection of the CRP technique, catalyst, and reaction conditions, or protection of the epoxide group prior to polymerization.

Integration into Block and Graft Copolymers

This compound is a valuable monomer for creating well-defined block and graft copolymers.

Block Copolymers : Synthesis of block copolymers can be achieved through sequential polymerization methods. For example, cationic indium catalysts can polymerize this compound first; the resulting living polyether chain then acts as a macroinitiator for the ROP of another monomer, such as lactide, to form a polyether-polyester block copolymer. An alternative route involves the initial reaction of this compound with a lactone (e.g., ε-caprolactone) to form a spiroorthoester intermediate. This intermediate can then undergo double ring-opening polymerization to yield a perfectly alternating poly(ether-alt-ester) copolymer.

Graft Copolymers : Graft copolymers can be synthesized using either "grafting from" or "grafting onto" approaches.

Grafting From : The random copolymer of this compound and 1,2-butylene oxide contains pendant vinyl groups. These groups can be chemically converted into initiating sites (e.g., by hydroboration-oxidation to alcohols) from which a second polymer can be grown, forming a graft copolymer.

Grafting Onto : In this strategy, a pre-existing polymer with reactive functional groups along its backbone is reacted with this compound. For instance, a polymer backbone containing amino groups can react with the epoxide moiety of this compound, attaching it as a side chain and yielding a graft copolymer.

Functional Polymer Architectures Derived from this compound

The unique bifunctional nature of this compound, possessing both a reactive epoxide ring and a terminal double bond, allows for its use in the synthesis of a variety of functional polymer architectures. Through careful selection of polymerization techniques and reaction conditions, this monomer can be incorporated into polymer backbones or serve as a platform for side-chain functionalities, opening avenues for advanced materials with tailored properties.

Backbone-Functionalized Polyethers and Polyolefins

The copolymerization of this compound with other monomers is a versatile strategy for introducing pendant vinyl groups along a polymer backbone. These vinyl groups can act as reactive handles for subsequent modifications, leading to backbone-functionalized materials.

A notable example is the synthesis of backbone-functionalized poly(1,2-butylene oxide) (PBO). Through anionic ring-opening polymerization, this compound can be randomly copolymerized with butylene oxide using an initiator such as potassium tert-butanolate. This process results in a PBO backbone decorated with pendant hexenyl groups. The incorporation of these vinyl groups provides sites for further chemical transformations. For instance, the vinyl groups can be converted to primary alcohol functionalities via oxidation. This approach allows for the creation of polyethers with controlled amounts of hydroxyl groups along the polymer chain, which can then be used for further reactions.

In the realm of polyolefins, while direct copolymerization of this compound into a polyolefin backbone via coordination polymerization is challenging due to the reactivity of the epoxy group with typical olefin polymerization catalysts, analogous strategies demonstrate the potential for creating functional polyolefins. For instance, the copolymerization of 1-octene (B94956) with 1,7-octadiene (B165261) using half-titanocene catalysts yields poly(1-octene) with pendant vinyl groups. These vinyl groups in the resulting polyolefin can then be subjected to post-polymerization modifications, such as epoxidation or hydroboration-oxidation, to introduce functional groups. This two-step approach of incorporating a diene and then functionalizing the pendant double bond provides a pathway to functionalized polyolefins that could conceptually be applied to monomers like this compound if a compatible catalytic system were developed.

Side-Chain Functionalized Polymers with Post-Polymerization Modification Potential

The pendant vinyl group in polymers derived from this compound is a versatile functional handle for a wide array of post-polymerization modifications. This allows for the synthesis of polymers with tailored side-chain functionalities, which would be difficult to achieve by direct polymerization of the corresponding functionalized monomers.

Following the anionic copolymerization of this compound and butylene oxide, the resulting vinyl-functionalized polyether can undergo various chemical transformations. A key modification is the conversion of the pendant vinyl groups into hydroxyl groups through hydroboration-oxidation. These resulting hydroxyl groups can be further reacted to introduce other functionalities. For example, they can be transformed into amino groups, which in turn can be used to attach complex molecules like hydrogen-bonding units (e.g., 2,4-diaminotriazine and thymine). This multi-step post-polymerization modification strategy allows for the creation of complex polymer architectures with specific recognition and self-assembly properties.

The concept of post-polymerization modification is a powerful tool in polymer chemistry, enabling the synthesis of functional materials from a common polymeric precursor. The introduction of the reactive vinyl side chain via this compound provides a platform for a multitude of chemical reactions, including but not limited to:

Thiol-ene reactions: These reactions allow for the efficient and selective addition of thiols to the double bond, enabling the introduction of a wide range of functional groups.

Epoxidation: The pendant double bond can be epoxidized to introduce an additional oxirane ring, which can then undergo ring-opening reactions with various nucleophiles.

Metathesis: Olefin metathesis can be employed to introduce new functional groups or to crosslink the polymer chains.

These post-polymerization strategies significantly expand the range of accessible polymer structures and properties starting from the simple, bifunctional monomer this compound.

Synthesis of Epoxy-based Silicone Prepolymers for UV-Curable Coatings

This compound is a valuable precursor in the synthesis of epoxy-based silicone prepolymers for use in UV-curable coatings. These coatings combine the desirable properties of silicones, such as hydrophobicity and thermal stability, with the rapid curing and hardness of epoxy resins.

The synthesis of these prepolymers is typically achieved through a hydrosilylation reaction. In this process, a hydrogen-terminated polydimethylsiloxane (B3030410) is reacted with this compound in the presence of a platinum catalyst. The silicon hydride groups add across the terminal double bond of the this compound, grafting the epoxy-containing moiety onto the silicone backbone. This reaction can also be performed with other α,β-unsaturated epoxides, such as 1,2-epoxy-5-hexene (B51907) and 1,2-epoxy-9-decene.

The resulting epoxy-functionalized silicone prepolymers can be formulated with a photoinitiator and cured under UV irradiation. The cationic ring-opening polymerization of the epoxy groups leads to a crosslinked network, forming a durable and functional coating.

Research has shown that the properties of the resulting UV-cured coatings are influenced by the structure of the epoxy monomer used in the prepolymer synthesis. Specifically, the chain length of the open-chain epoxy monomer affects the thermal and surface properties of the cured films.

| Epoxy Monomer Used in Prepolymer Synthesis | Glass Transition Temperature (Tg) | Water Contact Angle |

|---|---|---|

| 1,2-Epoxy-5-hexene | Data not available | Data not available |

| This compound | Higher than 1,2-epoxy-5-hexene based coating | Higher than 1,2-epoxy-5-hexene based coating |

| 1,2-Epoxy-9-decene | Highest among the three | Highest among the three |

As indicated in the table, increasing the chain length of the open-chain epoxy monomer, such as using this compound and 1,2-epoxy-9-decene, leads to an increase in both the glass transition temperature (Tg) and the hydrophobicity (as measured by the water contact angle) of the resulting UV-cured coatings. These coatings exhibit excellent heat resistance, hydrophobicity, and anti-graffiti properties.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an indispensable technique for the structural characterization of 1,2-Epoxy-7-octene and its derivatives. It provides detailed information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C), allowing for the precise assignment of atoms within the molecule and the monitoring of reaction progress.

Proton NMR (¹H NMR) is particularly effective for observing the conversion of functional groups in reactions involving this compound. The chemical shifts, signal multiplicities, and coupling constants of the protons provide a clear picture of the molecular changes occurring.

During the polymerization of this compound, ¹H NMR is used to monitor the disappearance of the vinyl group protons and the appearance of new signals corresponding to the polymer backbone. For instance, in the copolymerization of 1,2-butylene oxide (BO) and this compound (EOc), the conversion of the vinyl groups can be quantitatively determined by monitoring the characteristic signals in the ¹H NMR spectrum. The protons of the terminal vinyl group in this compound typically appear in the range of 4.9-5.9 ppm. As the reaction proceeds, the intensity of these signals decreases, while new signals corresponding to the saturated polymer chain emerge.

A study on the epoxidation of 1,7-octadiene (B165261) to form this compound utilized ¹H NMR to confirm the structure of the product. The protons on the epoxy ring of a similar compound, 1,2-epoxyoctane (B1223023), show distinct signals: one proton at approximately 2.43 ppm and another at 2.72 ppm, with the third proton of the oxirane ring appearing around 2.88 ppm. These chemical shifts are characteristic of protons on an epoxide ring and their disappearance or shifting can be used to monitor ring-opening reactions. For example, in the synthesis of poly(1,2-butylene oxide) functionalized with various groups, all reaction steps were monitored by ¹H-NMR, allowing for precise determination of the conversion rates.

Table 1: Representative ¹H NMR Chemical Shifts for Functional Groups in this compound and Related Reactions

| Functional Group | Proton Environment | Typical Chemical Shift (ppm) |

| Alkene | =CH₂ | 4.9 - 5.1 |

| Alkene | -CH= | 5.7 - 5.9 |

| Epoxide | -CH(O)CH₂- | 2.7 - 3.1 |

| Epoxide | -CH(O)CH ₂- | 2.4 - 2.8 |

| Methylene (adjacent to alkene) | -CH₂-CH=CH₂ | ~2.1 |

| Methylene (aliphatic chain) | -(CH₂)n- | 1.2 - 1.6 |

| Terminal Methyl (in octane (B31449) chain) | -CH₃ | ~0.9 |

Data compiled from various spectroscopic resources and related studies.

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the assignment of the carbon backbone and the identification of functional groups.

The carbons of the epoxy ring in this compound are typically found in the range of 45-60 ppm. For the related compound 1,2-epoxybutane (B156178), the epoxide carbons appear at approximately 47 ppm and 52 ppm. The alkene carbons of the vinyl group in this compound are expected to resonate further downfield, typically between 114 ppm and 140 ppm, which is characteristic for sp²-hybridized carbons. The remaining aliphatic carbons of the octene chain appear in the upfield region of the spectrum, generally between 14 and 40 ppm.

During reactions, changes in the ¹³C NMR spectrum indicate the transformation of functional groups. For example, upon ring-opening of the epoxide, the signals corresponding to the epoxy carbons will disappear and new signals for the resulting functional groups (e.g., diol carbons) will appear in a different region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

| C1 | CH₂(epoxide) | ~47 |

| C2 | CH(epoxide) | ~57 |

| C3-C6 | -(CH₂)₄- | 25 - 34 |

| C7 | =CH₂ | ~115 |

| C8 | -CH= | ~138 |

Predicted values are based on spectral data of similar compounds like 1,2-epoxybutane and 1-octene (B94956).

For more complex molecules derived from this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms.

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for identifying adjacent protons and tracing out the spin systems within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons).

These advanced techniques are crucial for the complete and accurate structural elucidation of novel polymers and complex organic molecules synthesized from this compound.

Carbon-13 (13C) NMR for Backbone and Functional Group Assignments

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. They are highly sensitive to changes in the dipole moment (IR) and polarizability (Raman) during molecular vibrations.

The epoxy ring of this compound has several characteristic vibrational modes that can be observed in its IR and Raman spectra. The asymmetric C-O-C stretching vibration of the epoxy ring gives rise to a strong band typically found around 950-810 cm⁻¹. The symmetric ring breathing vibration is observed near 1280-1230 cm⁻¹. Another key vibration is the symmetric C-O-C stretch, which appears in the 880-750 cm⁻¹ region.

Monitoring the intensity of these bands is a common method for tracking the progress of reactions involving the opening of the epoxy ring. As the epoxide is consumed, the intensity of these characteristic peaks decreases. For instance, in the curing of epoxy resins, the disappearance of the epoxide peak at around 915 cm⁻¹ is used to determine the extent of the reaction.

Table 3: Characteristic IR Absorption Frequencies for the Epoxide Ring

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Symmetric Ring Breathing | 1280 - 1230 | Medium |

| Asymmetric C-O-C Stretch | 950 - 810 | Strong |

| Symmetric C-O-C Stretch | 880 - 750 | Strong |

Data sourced from general IR spectroscopy literature.

A Raman spectrum for the similar compound 1,2-epoxybutane is available, and a spectrum for 1,2-epoxyoctane can also be found. chemicalbook.com The Raman spectrum of 1,2-epoxyoctane shows characteristic peaks that can be used for its identification. chemicalbook.com

Besides the epoxy group, IR and Raman spectroscopy can also detect the transformations of the alkene group and other functional groups in this compound.

The C=C stretching vibration of the terminal alkene typically appears around 1645 cm⁻¹ in the IR spectrum. libretexts.org The stretching vibrations of the vinylic C-H bonds are found above 3000 cm⁻¹, usually in the 3080-3010 cm⁻¹ region. libretexts.org The out-of-plane bending vibrations of the =C-H bonds give rise to strong bands in the 1000-900 cm⁻¹ region. libretexts.org

During reactions such as hydrogenation or polymerization through the double bond, the intensities of these alkene-related bands will decrease or disappear entirely, providing a clear indication that the functional group has been transformed. Conversely, the appearance of new bands, such as a broad O-H stretching band around 3400 cm⁻¹ after ring-opening with water, confirms the formation of new functional groups.

Monitoring of Epoxy Ring Vibration Signals

Mass Spectrometry Techniques for Molecular Weight and Functionalization Analysis

Mass spectrometry serves as a powerful tool for determining the molecular weight and confirming the chemical structure of molecules by measuring the mass-to-charge ratio of ions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly valuable for the analysis of large molecules like synthetic polymers. It allows for the determination of molecular weight distributions, the mass of repeating monomer units, and the identity of end groups.

In the context of polymers derived from this compound, such as in copolymerizations, MALDI-TOF MS can be used to confirm the successful incorporation of functional groups. The technique can resolve individual polymer chains (n-mers), and the mass difference between peaks in the resulting spectrum corresponds to the mass of the repeating unit. This high resolution enables the verification of end-group fidelity and the degree of functionalization. For instance, studies on functionalized polymers have shown that MALDI-TOF MS can be used to semi-quantitatively determine the degree of functionalization by analyzing peak intensities in the mass spectra, though this can be influenced by the ionization probabilities of different end groups. Combining MALDI-TOF MS with chromatographic techniques can enhance the quantification of functionalization.

However, the analysis of polymers containing certain functional groups, like azides, can be complicated by in-source fragmentation, leading to metastable ions that can complicate spectral interpretation.

Table 1: Application of MALDI-TOF MS in Polymer Characterization

| Parameter | Description | Reference |

|---|---|---|

| Molecular Weight | Determines number average (Mn) and weight average (Mw) molecular weights, and dispersity (Đ). | |

| End-Group Analysis | Confirms the identity and fidelity of polymer chain end-groups. | |

| Functionalization | Verifies the successful incorporation and degree of functionalization. | tandfonline.com |

| Copolymer Structure | Elucidates the structure of copolymers by identifying different repeating units. | |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal technique for identifying and quantifying volatile and semi-volatile compounds in a complex mixture.

In research involving this compound, GC-MS is routinely used to analyze the composition of reaction mixtures. It allows for the identification of the desired epoxide product, unreacted starting materials like 1,7-octadiene, and any byproducts that may have formed during the reaction. For example, in the epoxidation of 1,7-octadiene, GC-MS can confirm the formation of this compound and help in the qualitative identification of various components in the product mixture. The mass spectrometer provides fragmentation patterns for each separated component, which act as a "fingerprint" for identification by comparing them to spectral libraries.

MALDI-TOF-MS for Polymer Characterization and Degree of Functionalization

Chromatographic Methods for Reaction Product Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

Gas Chromatography (GC) is a fundamental analytical technique for separating and analyzing compounds that can be vaporized without decomposition. In the synthesis of this compound, GC with a Flame Ionization Detector (GC-FID) is a primary method for determining the reaction yield and assessing the purity of the product.

To quantify the yield, an internal standard (such as iso-octane) of a known concentration is added to the reaction samples before analysis. By comparing the peak area of the product with that of the internal standard, the exact amount of this compound produced can be calculated. This method is crucial for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize product yield. For instance, research on the epoxidation of 1,7-octadiene used GC to determine that a maximum yield of 66.22% could be achieved under optimized conditions. The purity of the synthesized this compound is also verified using GC, where a single, sharp peak indicates a high-purity compound.

Table 2: Optimized Conditions for 1,7-Octadiene Epoxidation Determined by GC Analysis

| Parameter | Optimal Value | Resulting Yield | Reference |

|---|---|---|---|

| Feed Molar Ratio (1,7-octadiene:TBHP) | 7.97:1 | 66.22% | |

| Reaction Temperature | 347 K | 66.22% | |

| Catalyst Loading | 0.417 mol% | 66.22% |

| Reaction Time | 218 min | 66.22% | |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. It separates molecules based on their size, or hydrodynamic volume, in solution. Larger molecules elute from the GPC column faster than smaller molecules. This allows for the determination of the molecular weight distribution of a polymer sample, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn.

For polymers synthesized using this compound, GPC is used to characterize the resulting molecular weight and its distribution. This information is critical as it directly influences the material's mechanical and rheological properties. For instance, in the copolymerization of 1,2-butylene oxide and this compound, GPC is used to determine the molecular weight characteristics of the resulting functionalized polymer. GPC systems can be equipped with various detectors, such as refractive index (RI), viscometer (VISC), and light scattering (LS) detectors, to provide comprehensive information about the polymer's structure in solution.

Table 3: Key Polymer Characteristics Determined by GPC

| Parameter | Description | Importance |

|---|---|---|

| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |

| Mw (Weight-Average Molecular Weight) | An average molecular weight that is more sensitive to the presence of high molecular weight molecules. | Relates to properties like toughness and strength. |

| Đ (Dispersity/Polydispersity Index) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | Affects processability and a wide range of physical properties. |

Gas Chromatography (GC) for Yield Determination and Purity Assessment

Rheological and Thermomechanical Characterization of Derived Materials

Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. Thermomechanical analysis measures changes in the physical properties of materials as a function of temperature.

Materials derived from this compound, such as functionalized poly(1,2-butylene oxide), are subjected to rheological and thermomechanical testing to understand their behavior under stress and temperature changes.

Rheological Characterization : Linear rheology is used to study the effect of intermolecular interactions, such as hydrogen bonds in supramolecular structures, on the dynamics of the polymer. For polymers derived from propylene (B89431) and 1,7-octadiene, small-amplitude oscillatory shear flow measurements reveal properties like complex viscosity and dynamic moduli. Long-chain branched polymers synthesized using 1,7-octadiene exhibit enhanced shear-thinning behavior compared to their linear counterparts. These properties are crucial for understanding the processability and end-use performance of the materials.

Thermomechanical Characterization : Dynamic Mechanical Thermal Analysis (DMTA or DMA) is a key technique used to study the viscoelastic properties of polymers. It measures the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response, as a function of temperature. The peak of the tan δ curve (the ratio of G''/G') is often used to determine the glass transition temperature (Tg), a critical property indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For epoxy-based thermosets, DMA and other thermal analysis techniques like Differential Scanning Calorimetry (DSC) are essential for monitoring the curing process and determining the properties of the final cross-linked network. DSC can reveal the heat of polymerization and the Tg of the cured material.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| 1,2-Butylene oxide |

| This compound |

| 1,7-Octadiene |

| 1-Iodopentane |

| Acetonitrile |

| Azide |

| Chloroform |

| Cysteine |

| ε-Caprolactone |

| Gas |

| Iso-octane |

| Isoprene |

| Isoprene monoxide |

| Limonene |

| Limonene 1,2 epoxide |

| Methyl iodine |

| Poly(1,2-butylene oxide) |

| Poly(styrene-co-divinylbenzene) |

| Polybenzimidazole |

| Polyethylene |

| Polyisoprene |

| Polystyrene |

| Propylene |

| Sodium bicarbonate |

| tert-Butyl hydroperoxide |

| Tetrahydrofuran |

| Tetramethylethylene |

| Tetramethyloxirane |

| Toluene |

Dynamic Mechanical Thermal Analysis (DMTA) for Glass Transition and Moduli Determination

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique used to study the viscoelastic properties of polymers as a function of temperature and frequency. By applying a sinusoidal stress to a sample and measuring the resulting strain, DMTA can separate the material's response into two components: an elastic component, represented by the storage modulus (E'), and a viscous component, represented by the loss modulus (E''). The storage modulus indicates the material's ability to store elastic energy and is a measure of its stiffness, while the loss modulus represents the energy dissipated as heat and is related to the damping characteristics of the material.

A key parameter obtained from DMTA is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is typically identified by the peak of the loss modulus (E'') curve or the peak of the tan delta (tan δ) curve, where tan δ is the ratio of the loss modulus to the storage modulus (E''/E'). The Tg is a critical property for polymers as it defines the upper-temperature limit for their application as rigid materials and is influenced by factors such as chemical structure, crosslink density, and the presence of comonomers or additives.

In the context of polymers derived from this compound, research has focused on its copolymerization with other monomers to tailor the final properties of the material. For instance, this compound has been copolymerized with 1,2-butylene oxide (BO) through anionic ring-opening polymerization. The resulting copolymers exhibit distinct thermal and mechanical properties that can be characterized using techniques like Differential Scanning Calorimetry (DSC), which is closely related to DMTA for determining thermal transitions.

In a study on poly(1,2-butylene oxide) (PBO) functionalized via copolymerization with this compound, the glass transition temperatures were determined for various resulting polymers. The incorporation and subsequent functionalization of the octene side chains were found to influence the Tg. For example, a PBO copolymer with hydroxylated side chains, PBO38k(OH)₈(OH), had a Tg of -66 °C. After functionalization of these hydroxyl groups with thymine (B56734), the resulting polymer, PBO38k(Thy)₈(OH), showed a slight increase in Tg to -61 °C. This increase is attributed to the enhanced friction from the larger side groups.

Interactive Table: Glass Transition Temperatures of Functionalized PBO Copolymers

| Polymer | Glass Transition Temperature (Tg) (°C) |

|---|---|

| PBO38k(OH)₈(OH) | -66 |

| PBO38k(Thy)₈(OH) | -61 |

| PBO5k-DAT | -65 |

| PBO5k1-OH | -68 |

Data sourced from Allgaier et al. (2016).

The storage modulus of these polymers is also a key characteristic. For the thymine-functionalized PBO copolymer, the plateau modulus was found to be approximately 0.29 MPa, which was not significantly affected by the functionalization, indicating that the entanglement molecular weight remained consistent.

Viscometry and Flow Properties